molecular formula C19H24ClNO5 B231454 1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride CAS No. 18559-63-2

1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride

Cat. No. B231454
CAS RN: 18559-63-2
M. Wt: 381.8 g/mol
InChI Key: UHSXRTHJCJGEKG-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride, also known as THIQ, is a chemical compound that has been widely studied for its potential applications in the field of medicine. THIQ is a derivative of the naturally occurring alkaloid tetrahydroisoquinoline and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Beta-Adrenergic Properties

Research has revealed that certain analogues of trimetoquinol, including 1-substituted tetrahydroisoquinoline derivatives, exhibit unique beta-adrenergic activities. These analogues, like 1-methyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and 1-benzyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been shown to possess selective beta1-blocking activity and lack beta-stimulant activity (Miller, Osei-Gyimah, Raman, & Feller, 1977).

Optical Resolution and Stereochemistry

The optical resolution of certain 1,2,3,4-tetrahydro-6,7-dimethoxy-1-(3,4,5-trimethoxyphenyl)isoquinoline compounds, leading to the formation of optically active isomers, has been studied. This process is crucial for understanding the stereochemistry of compounds like cryptostyline III (Kametani, Sugi, & Shibuya, 1971).

Analgesic and Anti-Inflammatory Activity

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been evaluated for its analgesic and anti-inflammatory effects. This compound demonstrated significant anti-inflammatory and analgesic activity, suggesting its potential use in medical practice as a non-narcotic analgesic (Rakhmanova, Zhurakulov, Tursunkhodjayeva, Azamatov, & Saidkhodjayeva, 2022).

Local Anesthetic Activity and Toxicity Evaluation

In a study on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, these compounds displayed high local anesthetic activity and varied degrees of acute toxicity. These derivatives were more active than lidocaine, indicating their potential as local anesthetics with further investigations needed (Azamatov, Zhurakulov, Vinogradova, Tursunkhodzhaeva, Khinkar, Malatani, Aldurdunji, Tiezzi, & Mamadalieva, 2023).

Comparative Pharmacological Effects

Comparative studies on the pharmacological effects of tetrahydroisoquinoline derivatives have been conducted, focusing on their beta-adrenoreceptor and alpha-antagonist properties. These studies provide insights into the diverse biological activities of these compounds (Miller, Kador, Venkatraman, & Feller, 1975; Miller, Osei-Gyimah, Bardin, & Feller, 1975).

properties

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSXRTHJCJGEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CC[NH2+]2)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride

CAS RN

18559-63-2
Record name 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(3,4,5-trimethoxyphenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18559-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tretoquinol dl-form hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride
Reactant of Route 2
1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride
Reactant of Route 3
1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride
Reactant of Route 4
1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride
Reactant of Route 5
1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride
Reactant of Route 6
1,2,3,4-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-6,7-isoquinolinediol hydrochloride

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